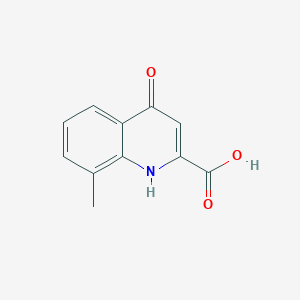

4-Hydroxy-8-methylquinoline-2-carboxylic acid

Description

4-Hydroxy-8-methylquinoline-2-carboxylic acid (CAS: Not explicitly provided; referred to as 8-methylkynurenic acid in historical literature) is a quinoline derivative characterized by a hydroxyl group at the 4-position, a methyl group at the 8-position, and a carboxylic acid moiety at the 2-position. It was first synthesized via a multi-step process involving o-toluidine derivatives, leading to the final product with a reported melting point of 266°C (barium salt form) . The compound’s structure combines aromatic and heterocyclic features, making it a subject of interest in medicinal and coordination chemistry.

Properties

IUPAC Name |

8-methyl-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-3-2-4-7-9(13)5-8(11(14)15)12-10(6)7/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSHTOPIOBVQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323090 | |

| Record name | 8-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35975-56-5 | |

| Record name | NSC403027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Hydroxy-8-methylquinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps .

In industrial settings, the synthesis of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods aim to improve the efficiency and yield of the desired product while minimizing environmental impact .

Chemical Reactions Analysis

4-Hydroxy-8-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

4-Hydroxy-8-methylquinoline-2-carboxylic acid has shown significant antimicrobial activity against various bacterial strains. Research indicates that derivatives of quinoline compounds possess the ability to inhibit bacterial growth through chelation mechanisms. For instance, a study demonstrated that certain modifications to the quinoline structure enhanced antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: Antituberculosis Activity

A notable case study involved the evaluation of 8-hydroxyquinoline derivatives, including this compound, as potential anti-tuberculosis agents. These compounds were identified as selective inhibitors of fructose 1,6-bisphosphate aldolase (a key enzyme in bacterial metabolism), showing promising results in vitro against Mycobacterium tuberculosis . The structural characteristics of these compounds allow them to effectively bind metal ions essential for bacterial growth, thereby inhibiting their proliferation.

Agricultural Applications

Siderophore Activity

The compound has been studied for its role as a siderophore, which is crucial for iron acquisition in plants and microorganisms. In a study involving Noctuid larvae, it was found that this compound acts as a natural chelator for molybdate ions, enhancing nutrient uptake . This property can be harnessed to improve soil fertility and crop yield.

Table 1: Siderophore Activity of this compound

| Organism | Concentration (mmol·dm−3) | Function |

|---|---|---|

| Noctuid larvae | 0.5 - 5.0 | Iron acquisition |

| Various plants | Variable | Nutrient uptake enhancement |

Materials Science

Polymer Additives

In materials science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under thermal stress.

Case Study: Thermal Stability Enhancement

Research indicates that adding quinoline derivatives to polymer composites significantly improves their thermal stability compared to unmodified polymers. This enhancement is attributed to the ability of the compound to form cross-links within the polymer structure, thereby reinforcing the material .

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a chelating agent, binding to metal ions and inhibiting the activity of metalloenzymes. This property is particularly useful in the development of antimicrobial and anticancer agents . Additionally, its ability to form stable complexes with metal ions makes it valuable in various biochemical and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 4-hydroxy-8-methylquinoline-2-carboxylic acid and analogous compounds:

*Note: Molecular weight calculated based on formula C₁₁H₉NO₃.

Key Research Findings

Coordination Chemistry

Biological Activity

4-Hydroxy-8-methylquinoline-2-carboxylic acid (4-HMQCA) is a derivative of quinoline that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

4-HMQCA is characterized by the presence of a hydroxyl group at the 4-position and a carboxylic acid at the 2-position of the quinoline ring. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its functionality in biological systems .

Antimicrobial Activity

4-HMQCA exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from 8-hydroxyquinoline, which share structural similarities with 4-HMQCA, demonstrated minimum inhibitory concentrations (MICs) as low as mg/mL against various bacterial strains .

| Bacterial Strain | MIC (mg/mL) | Standard Drug MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | ||

| Escherichia coli | ||

| Klebsiella pneumoniae |

Anticancer Activity

Research indicates that 4-HMQCA possesses anticancer properties by inhibiting cancer cell proliferation. In vitro studies have shown that derivatives of this compound can exhibit IC50 values ranging from 5 to 49 µM against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells . The selectivity of these compounds towards cancer cells over normal fibroblasts further underscores their potential as therapeutic agents.

The biological activity of 4-HMQCA is attributed to its interaction with specific molecular targets within cells. The compound has been shown to inhibit enzymes involved in critical cellular processes, such as proliferation and apoptosis. For example, it may act on metalloproteins and other enzyme systems critical for tumor growth and survival . The mechanism involves the chelation of metal ions, which is a common feature among quinoline derivatives.

Case Studies

Several case studies have highlighted the efficacy of 4-HMQCA and its derivatives:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various quinoline derivatives, including 4-HMQCA. The results indicated that these compounds exhibited potent activity against multidrug-resistant strains of bacteria, suggesting their potential in treating infections where conventional antibiotics fail .

- Anticancer Research : Another study focused on the anticancer effects of modified quinoline derivatives. The findings revealed that certain derivatives had enhanced potency against cancer cell lines compared to standard treatments like cisplatin, indicating a promising avenue for developing new chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Hydroxy-8-methylquinoline-2-carboxylic acid, and what factors influence pathway selection?

- Methodological Answer : Synthesis of quinoline derivatives typically employs classical protocols like the Gould–Jacob, Friedländer, or Skraup reactions, which involve cyclization of substituted anilines with carbonyl-containing compounds . For this compound, functional group compatibility (e.g., hydroxyl and methyl substituents) and regioselectivity must guide reagent selection. Transition metal-catalyzed cross-coupling or microwave-assisted synthesis may enhance yield and reduce side products . Post-synthesis, purification via column chromatography (e.g., using hexane/ethyl acetate gradients) ensures high purity .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton downfield shifts) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Single-crystal XRD with SHELX software resolves 3D structure and hydrogen-bonding networks .

- HPLC : Reverse-phase HPLC with UV detection monitors purity, especially for polar derivatives .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data during structural elucidation of this compound derivatives?

- Methodological Answer : Discrepancies between NMR, MS, and XRD data often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Strategies include:

- Variable-Temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts) .

- DFT Calculations : Predicts stable conformers and compares theoretical/experimental NMR chemical shifts .

- Complementary Techniques : Pair XRD with solid-state NMR to address solution vs. solid-state discrepancies .

Q. What strategies optimize the synthesis of this compound for higher yields and scalability?

- Methodological Answer :

- Green Chemistry : Ionic liquid-mediated reactions or ultrasound irradiation reduce reaction time and improve atom economy .

- Protecting Groups : Temporarily block the hydroxyl group during synthesis to prevent undesired side reactions (e.g., using Boc or TBS groups) .

- Catalysis : Palladium or copper catalysts enable regioselective C–H functionalization at the 8-methyl position .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Molecular docking with target proteins (e.g., enzymes like topoisomerases) identifies binding affinities and key interactions (e.g., hydrogen bonds with the carboxylic acid group) .

- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with antimicrobial or anticancer activity .

- MD Simulations : Assess stability of ligand-protein complexes under physiological conditions .

Q. What is the role of this compound in metal chelation, and how can this be experimentally validated?

- Methodological Answer : Quinoline derivatives often act as polydentate ligands. To study chelation:

- Spectrophotometric Titration : Monitor UV-Vis absorbance shifts upon metal ion binding (e.g., Fe or Cu) .

- ESI-MS : Detect metal-ligand complexes in solution .

- Magnetic Susceptibility : Measure paramagnetic behavior in coordination complexes .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) and analyze degradation products via LC-MS .

- Thermal Analysis : TGA/DSC identifies decomposition temperatures and polymorphic transitions .

- Light Sensitivity : UV exposure tests assess photodegradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.